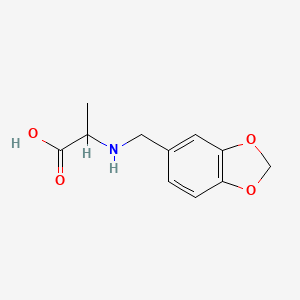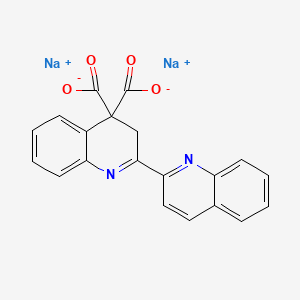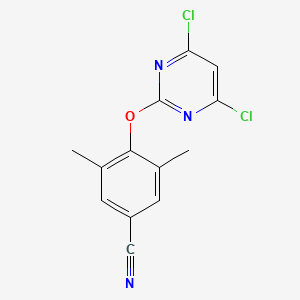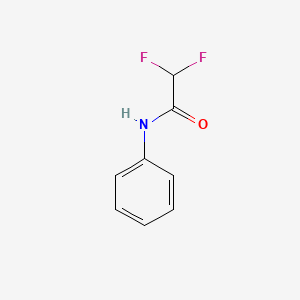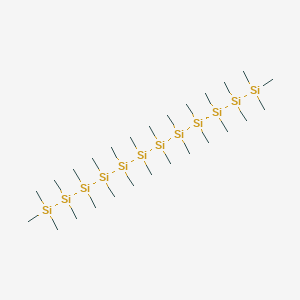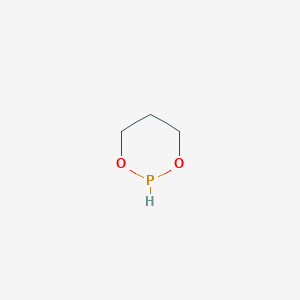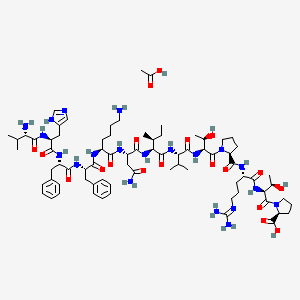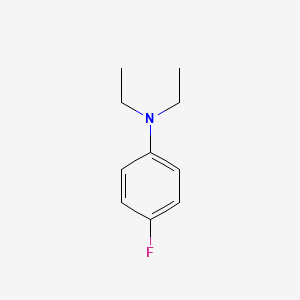
N,N-Diethyl-4-fluoroaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Diethyl-4-fluoroaniline is an organic compound that belongs to the class of anilines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by aryl or alkyl groups. This compound is characterized by the presence of a fluorine atom attached to the benzene ring and two ethyl groups attached to the nitrogen atom. It is used in various chemical reactions and has applications in different fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N,N-Diethyl-4-fluoroaniline can be synthesized through several methods. One common method involves the alkylation of 4-fluoroaniline with diethyl sulfate or diethyl iodide in the presence of a base such as sodium hydroxide. The reaction typically takes place under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Diethyl-4-fluoroaniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form N,N-diethyl-4-fluoronitrosoaniline using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction of this compound can lead to the formation of this compound derivatives with different functional groups.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Amines, thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso derivatives, while substitution reactions can produce various substituted aniline derivatives.
Wissenschaftliche Forschungsanwendungen
N,N-Diethyl-4-fluoroaniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: this compound is used in the production of dyes, agrochemicals, and other specialty chemicals.
Wirkmechanismus
The mechanism by which N,N-Diethyl-4-fluoroaniline exerts its effects depends on its interaction with specific molecular targets. For example, in biological systems, the compound may interact with enzymes or receptors, leading to changes in their activity. The presence of the fluorine atom can influence the compound’s binding affinity and selectivity for its targets, thereby modulating its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Fluoroaniline: A simpler analogue with a single fluorine atom and no ethyl groups.
N,N-Dimethyl-4-fluoroaniline: Similar structure but with methyl groups instead of ethyl groups.
N,N-Diethyl-4-chloroaniline: Similar structure but with a chlorine atom instead of a fluorine atom.
Uniqueness
N,N-Diethyl-4-fluoroaniline is unique due to the presence of both ethyl groups and a fluorine atom, which can influence its chemical reactivity and biological activity. The combination of these substituents can enhance the compound’s stability, solubility, and interaction with specific molecular targets, making it a valuable compound in various research applications.
Eigenschaften
CAS-Nummer |
347-39-7 |
|---|---|
Molekularformel |
C10H14FN |
Molekulargewicht |
167.22 g/mol |
IUPAC-Name |
N,N-diethyl-4-fluoroaniline |
InChI |
InChI=1S/C10H14FN/c1-3-12(4-2)10-7-5-9(11)6-8-10/h5-8H,3-4H2,1-2H3 |
InChI-Schlüssel |
BLGCFZZVFXBRSW-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C1=CC=C(C=C1)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1S,4S,5S,6R,9S,10R,13S)-5,9-dimethyl-6-[(Z)-2-methylbut-2-enoyl]oxy-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B14751889.png)
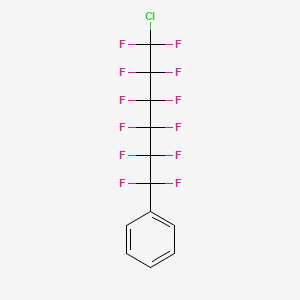
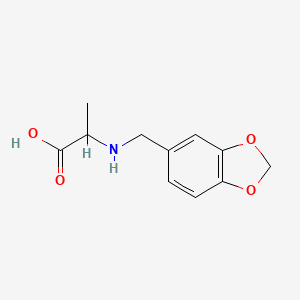

![4,4'-[1,4-Phenylenebis(oxy)]bis(2-nitroaniline)](/img/structure/B14751906.png)
